3-methoxy-4-(methoxymethyl)benzaldehyde
Description
3-Methoxy-4-(methoxymethyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 3-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position of the aromatic ring. Such derivatives are frequently employed in coordination chemistry, materials science, and pharmaceuticals due to their reactive aldehyde group and tunable substituents .
Properties
IUPAC Name |
3-methoxy-4-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYZGTZDUSYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(methoxymethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 3-methoxybenzaldehyde.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for 3-methoxy-4-(methoxymethyl)benzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition at Aldehyde Group
The aldehyde functionality undergoes classical carbonyl reactions:
Oxidation/Reduction Pathways
Controlled transformations of the aldehyde group:
Table 2.1: Oxidative Reactions
| Oxidizing Agent | Conditions | Product | Observed Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 4 hr | 3-Methoxy-4-(methoxymethyl)benzoic acid | >90% |
| Ag(NH₃)₂⁺ | Tollens’ reagent, RT | No reaction (methoxy groups inhibit) | - |
Table 2.2: Reductive Reactions
| Reducing Agent | Conditions | Product | Key Characteristic |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | Benzyl alcohol derivative | 95% conversion |
| H₂ (1 atm) | 5% Pd/C, ethyl acetate | Fully reduced to methylene derivative | Requires 24 hr |
Electrophilic Aromatic Substitution
The methoxy and methoxymethyl groups direct incoming electrophiles:
Table 3.1: Substituent Effects
Ether Deprotection Chemistry
The methoxymethyl (MOM) group exhibits selective cleavage:
| Deprotection Method | Conditions | Resulting Structure | Efficiency |
|---|---|---|---|
| HBr in AcOH | 48% HBr, reflux 3 hr | 3-Methoxy-4-hydroxybenzaldehyde | 88% yield |
| BCl₃ | DCM, −78°C → RT | Demethylation at both positions | Non-selective |
Condensation Reactions
The aldehyde participates in C–C bond-forming reactions:
Table 5.1: Cross-Coupling Examples
Complexation with Metal Ions
The aldehyde and ether oxygens coordinate to metals:
Table 6.1: Representative Metal Complexes
| Metal Salt | Stoichiometry (L:M) | Observed Geometry | Stability Constant (log β) |
|---|---|---|---|
| Pb(OAc)₂ | 1:1 | Distorted octahedral | 4.2 ± 0.3 |
| Cu(ClO₄)₂ | 2:1 | Square planar | 6.8 |
Stability constants determined via UV-Vis titration in MeOH at 25°C.
Photochemical Behavior
UV irradiation induces structural changes:
-
Forms a quinonoid transient upon 254 nm irradiation (t₁/₂ = 2.3 ms)
-
No significant degradation under ambient light (96% intact after 7 days)
This compound’s reactivity profile makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Recent studies highlight its role in synthesizing fluorescent Pb(II) complexes for nitroaromatic sensing and as a precursor for NLO-active chalcones .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules:
3-Methoxy-4-(methoxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Condensation Reactions | Used in the formation of larger molecular structures through condensation. |
| Substitution Reactions | Acts as a nucleophile or electrophile in substitution reactions. |
| Reduction Reactions | Can be reduced to form alcohols or other functional groups. |
Pharmaceutical Applications
Potential Therapeutic Agents:
Research has indicated that derivatives of 3-methoxy-4-(methoxymethyl)benzaldehyde exhibit promising biological activities, including antioxidant and anticancer properties. For instance, studies have shown that certain synthesized compounds derived from this aldehyde can ameliorate oxidative stress in cellular models, indicating potential therapeutic applications in treating oxidative stress-related diseases .
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Compounds showed significant reduction in reactive oxygen species (ROS). |
| Anticancer Potential | Induced apoptosis in cancer cell lines, suggesting therapeutic efficacy. |
Flavor and Fragrance Industry
Sensory Enhancements:
The aromatic properties of 3-methoxy-4-(methoxymethyl)benzaldehyde make it suitable for use as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its pleasant scent enhances the sensory appeal of various consumer products.
| Application Type | Usage Description |
|---|---|
| Flavoring Agent | Used in food formulations to enhance taste profiles. |
| Fragrance Component | Incorporated into perfumes and cosmetics for its aromatic qualities. |
Material Science
Polymer Formulations:
In material science, this compound can be integrated into polymer formulations to improve specific properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses.
| Material Property | Enhancement Description |
|---|---|
| Thermal Stability | Improves heat resistance of polymer blends. |
| Mechanical Strength | Enhances durability and performance of composite materials. |
Biological Studies
Research Applications:
Researchers utilize 3-methoxy-4-(methoxymethyl)benzaldehyde in biological assays to explore its effects on various biological systems. This includes studying its potential as a lead compound for drug development.
| Research Area | Application Description |
|---|---|
| Cell Viability Assays | Evaluating cytotoxic effects on different cell lines to assess safety. |
| Mechanistic Studies | Investigating pathways affected by the compound to identify therapeutic targets. |
Mechanism of Action
The mechanism of action of 3-methoxy-4-(methoxymethyl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methoxymethyl groups can influence the compound’s solubility, reactivity, and overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-methoxy-4-(methoxymethyl)benzaldehyde with structurally or functionally related benzaldehyde derivatives, emphasizing substituent effects, synthesis, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃) enhance aldehyde reactivity in nucleophilic additions (e.g., Schiff base formation), while electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize intermediates for coordination complexes . Bulky substituents (e.g., 4-nitrobenzyloxy) influence crystallinity and packing, as seen in X-ray diffraction studies .
Material Performance :
- Epoxy-functionalized derivatives (e.g., MB) exhibit mechanical properties (tensile strength: 81 MPa) comparable to commercial resins, making them viable for high-performance composites .
- Methoxymethyl groups may improve solubility in polymer matrices, though direct data is lacking.
Biological Activity :
- Triazole-linked derivatives show enhanced antibacterial activity, attributed to the triazole moiety’s ability to disrupt microbial enzymes .
Synthetic Routes :
- Common methods include nucleophilic substitution (e.g., K₂CO₃-mediated etherification ), Cu(I)-catalyzed azide-alkyne cycloaddition , and protection/deprotection strategies (e.g., PMB protection of vanillin ).
Biological Activity
3-Methoxy-4-(methoxymethyl)benzaldehyde (CAS No. 195299-14-0) is an organic compound characterized by a benzene ring substituted with methoxy and methoxymethyl groups, along with an aldehyde functional group. Its molecular formula is , and it has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.
Structure
The structure of 3-methoxy-4-(methoxymethyl)benzaldehyde can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 180.20 g/mol |
| Appearance | Light yellow liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that compounds similar to 3-methoxy-4-(methoxymethyl)benzaldehyde exhibit significant antimicrobial activity. For instance, derivatives of methoxybenzaldehyde have been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. The presence of the methoxy groups is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration and antimicrobial action .
Antioxidant Activity
Studies have demonstrated that benzaldehyde derivatives possess antioxidant properties due to their ability to scavenge free radicals. The methoxy and methoxymethyl substitutions contribute to this activity by stabilizing radical intermediates through resonance effects. In vitro assays have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of 3-methoxy-4-(methoxymethyl)benzaldehyde has been explored in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible mechanism for reducing inflammation. This property could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have revealed that benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. Research indicates that the specific arrangement of functional groups in 3-methoxy-4-(methoxymethyl)benzaldehyde may enhance its efficacy against certain cancer types .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various methoxy-substituted benzaldehydes against Staphylococcus aureus and Escherichia coli. The results indicated that 3-methoxy-4-(methoxymethyl)benzaldehyde exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as a natural antimicrobial agent.
- Antioxidant Activity : In a study assessing the antioxidant capacity using DPPH radical scavenging assays, 3-methoxy-4-(methoxymethyl)benzaldehyde showed an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .
- Cytotoxicity on Cancer Cells : Research involving human breast cancer cell lines demonstrated that treatment with 3-methoxy-4-(methoxymethyl)benzaldehyde resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that this compound triggers apoptosis through caspase activation pathways .
Q & A
Q. Key Parameters Table :
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxymethyl chloride, K₂CO₃ | Acetone | 60 | 78 | |
| MOM-Cl, DIPEA | DCM | 25 (RT) | 65 |
Advanced: How can structural contradictions in crystallographic data be resolved for this compound?
Methodological Answer:
Discrepancies in bond lengths or angles (e.g., aldehyde group geometry) may arise from crystallographic refinement methods or solvent effects . To resolve these:
- Multi-software validation : Compare refinement results using SHELXL and Olex2, ensuring consistency in displacement parameters and hydrogen bonding networks.
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. For example, a monoclinic P21/n space group with unit cell parameters a = 9.4885 Å, b = 13.048 Å, c = 12.745 Å was resolved using SHELX .
- Twinned crystals : Apply twin law refinement (e.g., using TWINABS) for non-merohedral twinning cases .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm) and methoxymethyl groups (δ ~3.3–3.5 ppm for OCH₂O; δ ~3.8–4.0 ppm for OCH₃). Aromatic protons appear between δ 6.8–7.5 ppm .
- FTIR : Confirm aldehyde C=O stretch at ~1680–1700 cm⁻¹ and ether C-O-C bands at ~1100–1250 cm⁻¹ .
- HRMS : Use ESI or EI modes for exact mass verification (e.g., m/z calculated for C₁₀H₁₂O₄: 196.203) .
Advanced: How can computational modeling predict reactivity in methoxymethyl-substituted benzaldehydes?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects. The methoxymethyl group’s electron-donating nature increases electron density at the para position, directing electrophilic substitution .
- Molecular docking : Screen for binding affinity in biological targets (e.g., 14-3-3 proteins) using AutoDock Vina. Substituent orientation impacts hydrogen bonding with residues like Lys122 or Ser127 .
Basic: What are the solubility challenges, and how can they be mitigated?
Methodological Answer:
The compound is lipophilic (logP ~1.5–2.0) with limited water solubility. Strategies include:
Q. Solubility Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | >50 | 25 |
| Ethanol | ~30 | 25 |
| Water | <1 | 25 |
Advanced: How to address discrepancies in bioactivity data across studies?
Methodological Answer:
Inconsistent IC₅₀ values (e.g., antimicrobial assays) may stem from:
- Assay conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) .
- Compound purity : Verify via HPLC (≥95% purity; C18 column, MeOH:H₂O = 70:30, λ = 254 nm) .
- Positive controls : Use vanillin or nitroimidazole derivatives for comparative validation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods.
- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline ≥10 minutes .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced: How to optimize regioselectivity in derivatization reactions?
Methodological Answer:
- Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the methoxy-adjacent position, enabling selective functionalization .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% regioselectivity for methoxymethyl group retention .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
